2-(2-Chloropropan-2-yl)-1,3,5-triazine

Description

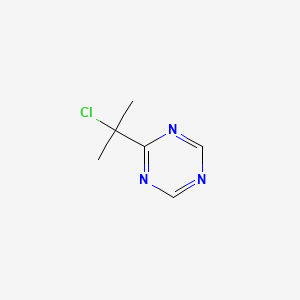

Structure

2D Structure

3D Structure

Properties

CAS No. |

30361-88-7 |

|---|---|

Molecular Formula |

C6H8ClN3 |

Molecular Weight |

157.60 g/mol |

IUPAC Name |

2-(2-chloropropan-2-yl)-1,3,5-triazine |

InChI |

InChI=1S/C6H8ClN3/c1-6(2,7)5-9-3-8-4-10-5/h3-4H,1-2H3 |

InChI Key |

OFEVJDPBMWZGBD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=NC=NC=N1)Cl |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 2 2 Chloropropan 2 Yl 1,3,5 Triazine

Nucleophilic Substitution Reactions on the Triazine Ring

The 1,3,5-triazine (B166579) system is characterized by its electron-deficient nature, making it susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org Unlike the extensively studied 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), where substitution involves the displacement of chloride ions, reactions on the 2-(2-Chloropropan-2-yl)-1,3,5-triazine ring would necessitate the substitution of a hydride ion (H⁻) at the C4 or C6 positions. nih.govresearchgate.net While challenging, nucleophilic substitution of hydrogen in the parent 1,3,5-triazine has been achieved, typically requiring an oxidizing agent to remove the hydride, thus providing a pathway for the amination of the ring. researchgate.net These transformations are the first known instances of 1,3,5-triazine reacting with nucleophiles without decomposition of the ring itself. researchgate.net

Investigation of Substituent Effects on Reactivity

The rate and feasibility of nucleophilic substitution on the triazine ring are heavily influenced by the electronic properties of its substituents. nih.gov The 2-(2-Chloropropan-2-yl) group, a tertiary alkyl substituent, primarily exerts a positive inductive effect (+I). lumenlearning.com This effect increases the electron density of the aromatic ring system.

In the context of nucleophilic aromatic substitution, where the rate-determining step often involves the attack of a nucleophile on the electron-deficient ring, an increase in electron density is deactivating. Therefore, the 2-(2-Chloropropan-2-yl) group is expected to decrease the reactivity of the triazine ring towards nucleophiles compared to the unsubstituted 1,3,5-triazine. Electron-withdrawing groups, in contrast, enhance reactivity by further polarizing the ring carbons. mdpi.com

| Substituent at C2 | Electronic Effect | Predicted Effect on Nucleophilic Substitution Rate |

|---|---|---|

| -H (Unsubstituted) | Neutral | Baseline Reactivity |

| -C(CH₃)₂Cl (2-Chloropropan-2-yl) | Electron-Donating (+I) | Deactivating (Slower Rate) |

| -NO₂ (Nitro) | Strongly Electron-Withdrawing (-I, -R) | Activating (Faster Rate) |

| -CF₃ (Trifluoromethyl) | Strongly Electron-Withdrawing (-I) | Activating (Faster Rate) |

Kinetic and Thermodynamic Studies of Nucleophilic Pathways

Rate = k[Triazine][Nucleophile]

The reaction can proceed through two primary pathways:

A classical two-step SNAr mechanism involving the formation of a negatively charged intermediate (Meisenheimer complex).

A concerted (cSNAr) mechanism where bond formation and bond-breaking occur in a single step. nih.gov

Reactions Involving the 2-(2-Chloropropan-2-yl) Side Chain

The side chain features a tertiary alkyl chloride, a functional group known to undergo reactions via carbocation intermediates. This reactivity is distinct from that of the triazine ring and typically occurs under different conditions.

Dehydrochlorination Reactions

In the presence of a base, this compound can undergo an elimination reaction to yield 2-(prop-1-en-2-yl)-1,3,5-triazine. Due to the tertiary nature of the substrate, both E1 and E2 mechanisms are possible.

E2 Mechanism: Favored by strong, sterically hindered bases. The reaction is bimolecular and proceeds in a single concerted step.

E1 Mechanism: Favored by weak bases or in polar, protic solvents under thermal conditions (solvolysis). This pathway involves the formation of a carbocation intermediate in the rate-determining step.

| Mechanism | Favored Conditions | Base Requirement | Kinetic Order |

|---|---|---|---|

| E2 (Elimination, Bimolecular) | High concentration of a strong, non-nucleophilic base (e.g., KOtBu) | Strong | Second |

| E1 (Elimination, Unimolecular) | Polar protic solvent (e.g., ethanol, water), heat, weak or no base | Weak/None | First |

Substitution Reactions at the Chlorinated Carbon

The tertiary carbon atom bearing the chlorine is an ideal center for unimolecular nucleophilic substitution (SN1). youtube.com The reaction proceeds through a two-step mechanism:

Ionization: The C-Cl bond breaks heterolytically in the rate-determining step to form a relatively stable tertiary carbocation, the 2-(1,3,5-triazin-2-yl)propan-2-yl cation, and a chloride ion. masterorganicchemistry.com The electron-withdrawing nature of the triazine ring would slightly destabilize this adjacent positive charge, but the tertiary nature of the carbocation is the dominant factor promoting its formation.

Nucleophilic Attack: A nucleophile attacks the planar carbocation. This can occur from either face, leading to a racemic or nearly racemic mixture if the carbon were chiral.

This pathway allows for the introduction of a wide variety of functional groups in place of the chlorine atom. masterorganicchemistry.com

| Nucleophile (Solvent) | Product |

|---|---|

| H₂O (Water) | 2-(1,3,5-Triazin-2-yl)propan-2-ol |

| CH₃OH (Methanol) | 2-(2-Methoxypropan-2-yl)-1,3,5-triazine |

| CH₃COO⁻ (Acetate) | 2-(1,3,5-Triazin-2-yl)propan-2-yl acetate |

| CN⁻ (Cyanide) | 3-(1,3,5-Triazin-2-yl)-3-methylbutanenitrile |

Rearrangement Processes

Reactions that proceed via carbocation intermediates, such as SN1 and E1, are often accompanied by molecular rearrangements to form more stable carbocations. The classic example is the Wagner-Meerwein rearrangement, which involves a 1,2-shift of a hydride, alkyl, or aryl group. wikipedia.orglscollege.ac.in

In the case of the 2-(1,3,5-triazin-2-yl)propan-2-yl cation formed from this compound, the carbocation is already tertiary. A 1,2-methyl shift would result in a different tertiary carbocation, offering no significant gain in stability. A hydride shift is not possible as there are no hydrogens on the adjacent quaternary carbon. Therefore, Wagner-Meerwein rearrangements are considered unlikely for this specific substrate under typical SN1/E1 conditions. mychemblog.com However, other forms of rearrangement, such as those involving substituent migration on the triazine ring itself, have been observed in other triazine derivatives under thermal conditions, though these are mechanistically distinct from side-chain carbocation rearrangements. uri.edu

Electrophilic and Radical Reactions of this compound

The reactivity of this compound in electrophilic and radical reactions is dictated by the electronic properties of both the triazine ring and the tertiary alkyl chloride substituent. The 1,3,5-triazine ring is a potent electron-withdrawing group, which significantly influences the reactivity of the attached side chain.

Electrophilic Reactions:

Direct electrophilic attack on the 2-(2-chloropropan-2-yl) side chain is generally not a favored reaction pathway. The tertiary carbon atom bonded to the chlorine is already electron-deficient due to the inductive effect of the chlorine atom and the strong electron-withdrawing nature of the 1,3,5-triazine ring. This inherent electron deficiency makes it an unfavorable site for attack by electrophiles.

Furthermore, reactions that might proceed through a carbocation intermediate, such as SN1 substitution or E1 elimination, are significantly hindered. The formation of a tertiary carbocation adjacent to the triazine ring is destabilized by the powerful electron-withdrawing character of the heterocyclic system. Electron-withdrawing groups in close proximity to a carbocation center increase the activation energy for its formation, thereby slowing down or preventing reactions that rely on such an intermediate.

However, if an elimination reaction were to occur, leading to the formation of 2-(prop-1-en-2-yl)-1,3,5-triazine, the resulting double bond would be electron-deficient due to conjugation with the triazine ring. This would make it susceptible to electrophilic addition. For instance, the addition of a hydrogen halide (HX) would be expected to follow Markovnikov's rule, with the proton adding to the terminal carbon of the double bond to form the more stable tertiary carbocation, which would then be attacked by the halide anion.

Radical Reactions:

Free radical reactions represent a more plausible pathway for the transformation of the 2-(2-chloropropan-2-yl) group. The carbon-chlorine bond can undergo homolytic cleavage upon initiation by heat, UV light, or a radical initiator to form a tertiary alkyl radical.

A potential radical reaction is the reduction of the carbon-chlorine bond. In the presence of a radical initiator, such as AIBN (azobisisobutyronitrile), and a hydrogen atom donor, like tributyltin hydride (Bu3SnH), the chlorine atom can be replaced by a hydrogen atom.

The generally accepted mechanism for this type of reaction involves the following steps:

Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to generate radicals. These radicals then abstract a hydrogen atom from the hydrogen donor (e.g., Bu3SnH) to produce tributyltin radicals (Bu3Sn•).

Propagation:

The tributyltin radical abstracts the chlorine atom from this compound to form tributyltin chloride and the 2-(propan-2-yl)-1,3,5-triazine radical.

This tertiary alkyl radical then abstracts a hydrogen atom from another molecule of the hydrogen donor to yield the reduced product, 2-(propan-2-yl)-1,3,5-triazine, and a new tributyltin radical, which can continue the chain reaction.

Termination: The reaction is terminated by the combination of any two radical species.

Another possibility is the involvement of the triazine moiety in radical reactions. Studies on triazine herbicides have shown that they can undergo dechlorination in the presence of polysulfides through a mechanism involving free radicals, potentially a single electron transfer (SET) process leading to a radical anion. nih.gov This suggests that the triazine ring can participate in and potentially mediate radical reactions at its substituents.

Acid- and Base-Catalyzed Transformations of this compound

The presence of both a reactive tertiary alkyl chloride and a basic triazine ring allows for a range of acid- and base-catalyzed transformations.

Acid-Catalyzed Transformations:

Under acidic conditions, the nitrogen atoms of the 1,3,5-triazine ring can be protonated. This protonation increases the electron-withdrawing effect of the triazine ring, which would further destabilize any potential carbocation formation at the adjacent tertiary carbon. Consequently, SN1-type reactions are highly disfavored under acidic conditions.

However, acid-catalyzed hydrolysis of the C-Cl bond to form 2-(2-hydroxypropan-2-yl)-1,3,5-triazine could potentially occur under forcing conditions, such as in the presence of a strong acid and water at elevated temperatures. The mechanism would likely involve protonation of the chlorine atom to make it a better leaving group, followed by nucleophilic attack by water.

Base-Catalyzed Transformations:

In the presence of a strong, non-nucleophilic base, this compound is expected to undergo elimination of HCl to form 2-(prop-1-en-2-yl)-1,3,5-triazine. A bimolecular elimination (E2) mechanism is the most probable pathway, especially with a strong base.

The E2 mechanism is a concerted, one-step process where the base abstracts a proton from a β-carbon (a carbon adjacent to the carbon bearing the leaving group) at the same time as the leaving group (chloride) departs. For an efficient E2 reaction, an anti-periplanar arrangement of the abstracted proton and the leaving group is preferred.

| Reaction | Reagents | Product | Mechanism |

| Dehydrochlorination | Strong, non-nucleophilic base (e.g., potassium tert-butoxide) | 2-(prop-1-en-2-yl)-1,3,5-triazine | E2 Elimination |

With a strong, nucleophilic base, a competition between substitution (SN2) and elimination (E2) reactions would be expected. However, due to the steric hindrance at the tertiary carbon center of the 2-(2-chloropropan-2-yl) group, the E2 reaction is generally favored over the SN2 reaction. SN2 reactions require backside attack by the nucleophile, which is sterically hindered in tertiary alkyl halides. ncert.nic.in

Structural Elucidation and Advanced Characterization Methodologies

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is a cornerstone in the structural analysis of molecular compounds, offering detailed insights into the electronic and vibrational states of the molecule, as well as the chemical environment of individual atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides precise information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(2-Chloropropan-2-yl)-1,3,5-triazine is predicted to be relatively simple, reflecting the molecule's symmetry. The protons on the 1,3,5-triazine (B166579) ring are chemically equivalent and are expected to produce a single signal, a singlet, in the downfield region, typically around δ 9.2 ppm, due to the deshielding effect of the electronegative nitrogen atoms. nih.govchemicalbook.com The six methyl protons of the 2-chloropropan-2-yl group are also equivalent and will appear as a single sharp singlet. Based on data for similar structures like 2-chloropropane (B107684), this signal is anticipated to be in the upfield region, around δ 1.5-2.0 ppm. docbrown.infoyoutube.combrainly.com The integration of these signals would confirm a 2:6 (or 1:3) proton ratio, corresponding to the two ring protons and six methyl protons, respectively.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The 1,3,5-triazine ring is expected to show two distinct signals. The two equivalent, unsubstituted carbon atoms (C4 and C6) are predicted to resonate at a chemical shift similar to that of the parent 1,3,5-triazine, which is approximately 166 ppm. spectrabase.comchemicalbook.comspectrabase.com The substituted carbon atom (C2) will have a different chemical shift due to the attachment of the 2-chloropropan-2-yl group. The substituent itself will produce two signals: one for the two equivalent methyl carbons and another for the quaternary carbon atom which is bonded to both the chlorine atom and the triazine ring.

Predicted ¹H and ¹³C NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration | Assignment |

|---|---|---|---|---|

| ¹H | ~ 9.2 | Singlet | 2H | H-4, H-6 (Triazine ring) |

| ¹H | ~ 1.5 - 2.0 | Singlet | 6H | 2 x CH₃ |

| ¹³C | ~ 166 | - | - | C-4, C-6 (Triazine ring) |

| ¹³C | Varies | - | - | C-2 (Triazine ring) |

| ¹³C | Varies | - | - | C (CH₃)₂Cl |

| ¹³C | Varies | - | - | C(C H₃)₂Cl |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. libretexts.org

For this compound, the IR and Raman spectra would be dominated by vibrations of the triazine ring and the alkyl halide substituent. The 1,3,5-triazine ring exhibits characteristic absorptions due to C=N and C-N stretching, as well as in-plane and out-of-plane ring deformation modes. acs.orgacs.org Strong bands associated with C=N stretching are typically observed in the 1550-1580 cm⁻¹ region. acs.org Ring stretching and deformation vibrations are found at lower wavenumbers, including notable bands around 1410 cm⁻¹ and 735 cm⁻¹. acs.org

The 2-chloropropan-2-yl group would be identified by C-H stretching vibrations of the methyl groups just below 3000 cm⁻¹, and C-H bending vibrations around 1450 cm⁻¹ and 1370 cm⁻¹. The most diagnostic vibration for this substituent is the C-Cl stretch. For tertiary alkyl chlorides, this band is typically found in the 650-550 cm⁻¹ region of the fingerprint part of the spectrum. orgchemboulder.comumich.eduscribd.comlibretexts.org

Predicted Characteristic Vibrational Frequencies

| Wavenumber (cm⁻¹) | Assignment | Technique |

|---|---|---|

| ~ 3050 | C-H stretch (aromatic) | IR, Raman |

| ~ 2980 | C-H stretch (aliphatic, CH₃) | IR, Raman |

| ~ 1550 - 1580 | C=N stretch (triazine ring) | IR, Raman |

| ~ 1410 | Ring stretch/deformation (triazine) | IR, Raman |

| ~ 735 | Ring deformation (triazine) | IR, Raman |

| ~ 650 - 550 | C-Cl stretch (tertiary) | IR, Raman |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. For heterocyclic aromatic compounds like 1,3,5-triazine, characteristic absorptions arise from n→π* and π→π* electronic transitions. sci-hub.seresearchgate.net The spectrum is expected to show a weak absorption band at longer wavelengths (around 270 nm) corresponding to the symmetry-forbidden n→π* transition, and a much stronger absorption band at shorter wavelengths (around 220 nm) attributed to the allowed π→π* transition. mdpi.comcolostate.edu The presence of the alkyl substituent is not expected to significantly alter the positions of these absorption maxima compared to the parent triazine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern under ionization.

For this compound (C₆H₈ClN₃), the electron ionization (EI) mass spectrum would display a molecular ion peak (M⁺). A crucial feature would be the isotopic pattern for chlorine: two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. chemicalbook.com

The fragmentation of the molecular ion is expected to proceed through several predictable pathways. A primary fragmentation would be the cleavage of the C-C bond between the triazine ring and the substituent, which could result in either a triazinyl cation or a stable tertiary carbocation, [C(CH₃)₂Cl]⁺. Another significant fragmentation pathway involves the loss of a chlorine radical to form a [M-Cl]⁺ ion. Subsequent fragmentations could include the loss of a methyl radical (CH₃) from the molecular ion or other primary fragments, and the characteristic fragmentation of the triazine ring itself, which often involves the loss of HCN molecules. arkat-usa.orgresearchgate.netnist.gov

Predicted Major Mass Spectrometry Fragments

| m/z Value | Ion Formula | Description |

|---|---|---|

| 157/159 | [C₆H₈ClN₃]⁺ | Molecular ion (M⁺) with Cl isotope pattern |

| 122 | [C₆H₈N₃]⁺ | Loss of Cl radical |

| 80 | [C₃H₂N₃]⁺ | Triazinyl cation from C-C bond cleavage |

| 77/79 | [C₃H₆Cl]⁺ | Isopropyl chloride cation from C-C bond cleavage |

| 43 | [C₃H₇]⁺ | Isopropyl cation from loss of Cl |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information for crystalline solids, allowing for the precise determination of bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice. mdpi.com

While a specific crystal structure for this compound is not available, data from related substituted triazine structures can be used to predict its solid-state conformation. researchgate.netmdpi.comresearchgate.net The 1,3,5-triazine ring is expected to be essentially planar, consistent with its aromatic character. The bond lengths within the ring (C-N) would likely be intermediate between those of a typical C-N single bond and a C=N double bond. The geometry around the quaternary carbon of the 2-chloropropan-2-yl substituent is expected to be tetrahedral. X-ray analysis would also reveal details about intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, which govern the crystal packing arrangement. mdpi.com

Elemental Microanalysis for Composition Verification

Elemental microanalysis is a fundamental technique used to determine the mass percentage of carbon, hydrogen, nitrogen, and other elements in a pure organic compound. This analysis is crucial for verifying the empirical and molecular formula of a newly synthesized compound.

The theoretical elemental composition of this compound, with the molecular formula C₆H₈ClN₃, can be calculated based on its molecular weight (157.60 g/mol ). Experimental values obtained for a purified sample should align closely with these theoretical percentages (typically within ±0.4%) to confirm the compound's identity and purity.

Theoretical Elemental Composition of C₆H₈ClN₃

| Element | Symbol | Atomic Weight (g/mol) | % Composition |

|---|---|---|---|

| Carbon | C | 12.01 | 45.72 % |

| Hydrogen | H | 1.01 | 5.11 % |

| Chlorine | Cl | 35.45 | 22.50 % |

| Nitrogen | N | 14.01 | 26.66 % |

Exploration of Derivatives and Analogues of 2 2 Chloropropan 2 Yl 1,3,5 Triazine

Synthesis of Substituted 1,3,5-Triazines via 2-(2-Chloropropan-2-yl)-1,3,5-triazine as a Building Block

The primary utility of this compound as a synthetic building block lies in the reactivity of its carbon-chlorine bond. This tertiary alkyl halide is susceptible to nucleophilic substitution reactions, enabling the introduction of a wide variety of functional groups onto the isopropyl side chain. This method provides a direct route to a diverse library of 2-substituted isopropyl-1,3,5-triazine derivatives.

The general synthetic approach involves the reaction of this compound with a suitable nucleophile (Nu-H or its corresponding salt Nu-). The substitution of the chlorine atom yields a new derivative where the nucleophile is attached to the tertiary carbon of the isopropyl group. The choice of nucleophile dictates the properties of the final compound. Common nucleophiles include amines, alcohols, thiols, and carbanions, leading to the formation of new C-N, C-O, C-S, and C-C bonds, respectively.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile (Nu-H) | Reagent Example | Resulting Functional Group | Product Class |

|---|---|---|---|

| Primary Amine (R-NH₂) | Aniline | Secondary Amine | N-Aryl-2-(1,3,5-triazin-2-yl)propan-2-amine Derivatives |

| Secondary Amine (R₂NH) | Piperidine | Tertiary Amine | 2-(2-(Piperidin-1-yl)propan-2-yl)-1,3,5-triazine |

| Alcohol (R-OH) | Methanol | Ether | 2-(2-Methoxypropan-2-yl)-1,3,5-triazine |

| Thiol (R-SH) | Thiophenol | Thioether | 2-(2-(Phenylthio)propan-2-yl)-1,3,5-triazine |

This strategic functionalization is crucial for developing compounds with specific biological or material properties, as the newly introduced groups can modulate factors like solubility, polarity, and steric profile.

Functionalization of the Isopropyl Side Chain

Beyond direct substitution, the isopropyl side chain of this compound can undergo other important transformations. The tertiary nature of the alkyl chloride also makes it prone to elimination reactions, particularly in the presence of a non-nucleophilic base.

Elimination Reaction: Treatment with a suitable base can induce the elimination of hydrogen chloride (HCl), leading to the formation of 2-(prop-1-en-2-yl)-1,3,5-triazine. This derivative contains a reactive alkene functional group, which opens up a new set of possibilities for further functionalization.

Subsequent Reactions of the Alkene: The newly formed carbon-carbon double bond can be targeted by a variety of electrophilic addition reactions, including:

Hydrogenation: Reduction of the double bond to yield 2-isopropyl-1,3,5-triazine.

Halogenation: Addition of halogens (e.g., Br₂) across the double bond to form a dihalo derivative.

Hydrohalogenation: Addition of H-X (e.g., HBr) to create a different haloalkane derivative.

Hydration: Addition of water, typically under acidic conditions, to produce an alcohol, 2-(1,3,5-triazin-2-yl)propan-2-ol.

Epoxidation: Reaction with a peroxy acid to form an epoxide, which can be subsequently opened by various nucleophiles.

This two-step process of elimination followed by addition significantly expands the range of accessible derivatives from the parent chloro-compound.

Development of Hybrid Molecules Incorporating Other Heterocyclic Systems

A prominent strategy in modern drug discovery is the creation of hybrid molecules, which involves conjugating two or more different pharmacophoric moieties to achieve a synergistic or additive biological effect. researchgate.netdocumentsdelivered.com The 1,3,5-triazine (B166579) ring is an ideal scaffold for this approach. nih.gov By using this compound as the starting material, the reactive chloro group can serve as a linker to attach other heterocyclic systems.

This is typically achieved by using a heterocyclic compound containing a nucleophilic atom (e.g., a nitrogen in an amine group or a sulfur in a thiol group) to displace the chloride. This approach has been used to link the s-triazine core to a variety of other biologically active heterocycles.

Table 2: Examples of Heterocyclic Systems for Hybrid Molecule Synthesis

| Heterocyclic Nucleophile | Point of Attachment | Potential Hybrid Molecule Class |

|---|---|---|

| Piperazine | Secondary amine nitrogen | Triazine-Piperazine Hybrids |

| Morpholine | Secondary amine nitrogen | Triazine-Morpholine Hybrids |

| Thiazole (B1198619) | Amino or thiol group on the thiazole ring | Triazine-Thiazole Conjugates |

| Benzimidazole | N-H of the imidazole (B134444) ring | Triazine-Benzimidazole Hybrids |

The resulting hybrid molecules combine the structural features of both the triazine and the appended heterocycle, potentially leading to novel compounds with enhanced efficacy or a different spectrum of activity. nih.gov

Structure-Reactivity Relationships in Novel Derivatives

Understanding the relationship between a molecule's structure and its chemical reactivity or biological activity is fundamental to rational drug design. For derivatives of this compound, systematic modifications can be made to probe these relationships. The key is to synthesize a series of related compounds where one specific structural feature is varied and to evaluate how that change impacts a measurable outcome.

The reactivity of the triazine core and its substituents is influenced by several factors:

Electronic Effects: The electron-donating or electron-withdrawing nature of the substituent on the isopropyl group can influence the electron density of the triazine ring.

Steric Effects: The size and bulkiness of the substituent can hinder the approach of reactants or prevent the molecule from fitting into a biological target's active site.

A hypothetical study could involve synthesizing a series of derivatives via nucleophilic substitution and evaluating their reactivity.

Table 3: Hypothetical Structure-Reactivity Data for Triazine Derivatives

| Derivative Substituent (R) in 2-(2-R-propan-2-yl)-1,3,5-triazine | Electronic Effect of R | Steric Bulk of R | Relative Reaction Rate (Hypothetical) |

|---|---|---|---|

| -Cl (Parent Compound) | Inductively Withdrawing | Medium | 1.0 |

| -OH | Inductively Withdrawing, Resonance Donating | Small | 1.5 |

| -OCH₃ | Inductively Withdrawing, Resonance Donating | Medium | 1.2 |

| -NH₂ | Inductively Withdrawing, Resonance Donating | Small | 2.0 |

| -N(CH₃)₂ | Donating | Medium-Large | 0.8 |

In this hypothetical example, small, electron-donating groups like -NH₂ might increase the reactivity of the triazine ring towards a specific reaction, while very large groups like tert-butyl could significantly decrease it due to steric hindrance. Such studies are crucial for optimizing a lead compound for a desired application. The combination of different structural motifs with the 1,3,5-triazine core can lead to a significant modulation of activity. mdpi.com

Academic and Industrial Applications Non Prohibited

Role as a Chemical Intermediate in Advanced Organic Synthesis

Derivatives of 1,3,5-triazine (B166579) are foundational scaffolds in advanced organic synthesis due to their adaptable reactivity. The chlorine atoms on the triazine ring can be substituted in a stepwise manner by various nucleophiles, allowing for the controlled construction of complex molecules. nih.govnih.govkrisp.org.za This selective reactivity is a key feature in the synthesis of a diverse range of organic compounds. core.ac.uk

The 1,3,5-triazine core is a versatile framework for building mono-, di-, or tri-substituted derivatives. mdpi.com For instance, the reaction of cyanuric chloride with amines at controlled temperatures allows for the sequential replacement of chlorine atoms, leading to the formation of asymmetrically substituted triazines. nih.govmdpi.com This stepwise substitution is crucial for creating molecules with specific functionalities and three-dimensional structures.

Triazine derivatives also serve as intermediates in the synthesis of heterocyclic compounds. They can react with bifunctional amines to create more complex ring systems. core.ac.uk Furthermore, s-triazine can be used as a stable and easier-to-handle equivalent of hydrogen cyanide in certain organic reactions, such as the Gattermann reaction for attaching a formyl group to aromatic substrates. wikipedia.org

The triazine skeleton is also integral to the synthesis of dendrimers, which are highly branched, well-defined macromolecules. Both convergent and divergent synthetic strategies have been employed to create triazine-based dendrimers with complex peripheral functionalities. mdpi.com

Applications in Materials Science

In the field of materials science, 1,3,5-triazine derivatives are utilized in the development of novel polymers and materials with specific properties. Their inherent thermal stability and reactivity make them valuable building blocks.

Polymer Chemistry: Triazine-based polymers have been synthesized for various applications, including flame-retardant materials. mdpi.com For example, new s-triazine bishydrazino and bishydrazido-based polymers have been synthesized and shown to exhibit good thermal stability and flame-retardant properties when incorporated into polypropylene (B1209903) composites. mdpi.com The introduction of an aromatic ring onto the triazine core in these polymers enhances their thermal stability. researchgate.net Microwave irradiation has been shown to be an efficient method for the synthesis of these polymers, leading to higher yields and improved thermal behavior. researchgate.netchim.it

Coordination Polymers: Flexible triazine-based polycarboxylate ligands have been designed and used to construct luminescent lanthanide coordination polymers. rsc.org These materials exhibit interesting photoluminescent properties, with some showing high quantum yields and long lifetimes. rsc.org The specific structure of the triazine ligand influences the resulting framework of the coordination polymer. rsc.orgmdpi.com

Other Materials Science Applications: Triazine derivatives have been incorporated into membranes for gas separation. mdpi.com For example, triazine-based materials have been used to create reverse-selective membranes on mesoporous ceramic supports for the separation of gases like toluene (B28343) from nitrogen. mdpi.com

Catalytic Applications

The electrophilic nature of the carbon atoms in the 1,3,5-triazine ring allows certain derivatives to function as catalysts or reagents in various organic transformations, most notably in amide bond formation.

Reagent in Amide Formation: 2,4,6-Trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride, and its derivatives are widely used as efficient coupling reagents for the synthesis of amides and peptides. rsc.orgresearchgate.netrsc.org These reagents activate carboxylic acids, facilitating their reaction with amines to form amide bonds. rsc.org This method is often employed under mild conditions and can be performed with minimal use of solvents, aligning with the principles of green chemistry. rsc.org The use of TCT and a catalytic amount of triphenylphosphine (B44618) (PPh3) under solvent-drop grinding conditions provides a rapid and efficient mechanochemical synthesis of amides. rsc.org

The basicity of reactants and the choice of solvent can significantly affect the yield of amide formation when using triazine-based activating agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT). nih.gov In aprotic solvents, strongly basic catalysts tend to give higher yields, while in protic solvents, weakly basic catalysts can be more effective. nih.gov

Catalyst in Other Organic Reactions: 2,4,6-Trichloro-1,3,5-triazine has also been used as a catalyst for the synthesis of benzopyran derivatives under solvent-free conditions. researchgate.net This highlights the broader catalytic potential of triazine compounds beyond amide bond formation.

Precursor for Agrochemicals

Historically, 2-(2-chloropropan-2-yl)-1,3,5-triazine and related compounds have served as key precursors in the synthesis of various agrochemicals, particularly herbicides. The triazine scaffold is a common feature in a number of commercially significant herbicidal compounds.

The synthesis of these herbicides typically involves the sequential nucleophilic substitution of the chlorine atoms on the triazine ring with different amine groups. core.ac.ukwikipedia.org For example, atrazine (B1667683) is synthesized from cyanuric chloride through sequential reactions with ethylamine (B1201723) and isopropylamine. core.ac.uk Similarly, propazine (B92685) is a diamino-1,3,5-triazine substituted with a chloro group and two isopropylamino groups. nih.gov

The careful control of reaction conditions allows for the selective introduction of different substituents, leading to a wide range of herbicidal compounds with varying properties. niscpr.res.in The triazine core's ability to be functionalized in a controlled manner has been a cornerstone of the development of this class of agrochemicals. wikipedia.org

Industrial Chemical Processing and Manufacturing

The synthesis and application of 1,3,5-triazine derivatives are integral to various industrial chemical processes. The manufacturing of these compounds often starts with readily available precursors like cyanuric chloride. wikipedia.org

One significant industrial application is in the production of UV absorbers. google.com Certain double-hydroxyphenyl-substituted 1,3,5-triazine compounds, which can be prepared through a one-step process from benzonitrile (B105546) derivatives, are used as UV absorbers or as starting materials for their production. google.com

In the oil and gas industry, hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine is used as a desulfurizing agent to remove hydrogen sulfide (B99878) (H2S) from crude oil and gas. irochemical.com This application is valued for its operational simplicity and cost-effectiveness, particularly in offshore and onshore oilfields. irochemical.com This same compound also finds use as an anti-mildew agent and biocide in various industrial fluids, including metalworking fluids, paper coatings, and paints. irochemical.com

The manufacturing process for these industrial triazines can involve the reaction of ethanolamine (B43304) with methanol, followed by steps to control side reactions and purify the final product. irochemical.com The versatility of the triazine ring allows for its incorporation into a wide array of industrial products through various chemical modifications. chemicalprocessing.com

Environmental Transformation and Degradation Pathways Chemical Perspective

Hydrolysis Mechanisms and Kinetics

Hydrolysis is a primary abiotic degradation pathway for many chloro-s-triazine compounds. For common herbicides such as atrazine (B1667683), this process involves the nucleophilic substitution of the chlorine atom at the C-2 position of the triazine ring with a hydroxyl group, forming hydroxyatrazine. nih.govacs.org This reaction can be catalyzed by acidic or alkaline conditions and also occurs on the surfaces of clay minerals. cambridge.orgacs.org The rate of hydrolysis is strongly dependent on pH and temperature. acs.orgresearchgate.net For atrazine, hydrolysis is generally slow at neutral pH but increases under acidic or basic conditions. cambridge.org

In the case of 2-(2-Chloropropan-2-yl)-1,3,5-triazine, the degradation landscape is different. The carbon-carbon bond connecting the side chain to the triazine ring is chemically robust and not susceptible to hydrolysis. Instead, the most probable site for hydrolysis is the tertiary C-Cl bond on the 2-propan-2-yl group. This reaction would proceed via a nucleophilic substitution (likely SN1-type) to replace the chlorine atom with a hydroxyl group, yielding 2-(2-hydroxypropan-2-yl)-1,3,5-triazine. The kinetics of this reaction would be influenced by pH and temperature, with rates generally increasing with higher temperatures.

Table 1: Hydrolysis Rate Data for Representative Chloro-s-triazine Herbicides

| Compound | pH | Temperature (°C) | Half-life (t₁/₂) |

|---|---|---|---|

| Atrazine | 5.5 | Not Specified | 182-244 days |

| Atrazine | 7.5 | Not Specified | >244 days |

| Simazine | 5.0 | 25 | 70 days |

| Simazine | 7.0 | 25 | >200 days |

| Cyanazine | 5.0 | 25 | 50 days |

Note: This table presents data for common chloro-s-triazine herbicides to provide context for hydrolysis rates and is not representative of this compound.

Photochemical Degradation Pathways

Photochemical degradation, initiated by the absorption of solar UV radiation, is another significant pathway for the transformation of s-triazine compounds in the environment, particularly in surface waters. csbsju.edu For amino-substituted s-triazines like atrazine and simazine, the primary photochemical reactions include N-dealkylation (the removal of alkyl groups from the side chains) and dechlorination, where the chlorine atom is replaced by a hydroxyl group. uoi.grresearchgate.net These processes can occur through direct photolysis or be sensitized by substances like humic acids present in natural waters. csbsju.edu The degradation often involves radical-mediated reactions. researchgate.net

For this compound, which lacks the N-alkylamino side chains, the photochemical pathways would differ. The likely routes would involve the chloroalkyl group. This could include:

Photolytic C-Cl bond cleavage: Absorption of UV light could lead to the homolytic cleavage of the carbon-chlorine bond, generating a tertiary alkyl radical.

Photo-hydrolysis: The replacement of the chlorine atom with a hydroxyl group, accelerated by light energy.

Ring or Side-Chain Cleavage: High-energy UV radiation could potentially lead to the cleavage of the C-C bond between the ring and the side chain or the eventual breakdown of the triazine ring itself, although the triazine ring is known for its high stability. mdpi.com

Table 2: Photodegradation Half-lives of Representative Triazine Herbicides in Water

| Compound | Conditions | Half-life (t₁/₂) |

|---|---|---|

| Atrazine | Distilled Water, UV (>290 nm) | 3.6 hours |

| Simazine | Distilled Water, UV (>290 nm) | 2.8 hours |

| Prometryn | Distilled Water, UV (>290 nm) | 1.8 hours |

| Atrazine | TiO₂ Suspension, Simulated Solar Light | 14.8 minutes |

Note: Data are for illustrative purposes for related triazine compounds. csbsju.eduuoi.gr

Biodegradation Pathways: Enzymatic Transformations and Metabolite Identification

Biodegradation by microorganisms is a critical pathway for the complete mineralization of s-triazine herbicides. mdpi.com In the well-studied case of atrazine, a consortium of bacteria utilizes a specific enzymatic pathway. nih.govumn.edu The process is initiated by the enzyme atrazine chlorohydrolase (AtzA), which hydrolytically removes the chlorine atom to form hydroxyatrazine. nih.gov This initial step is followed by the sequential removal of the ethylamino and isopropylamino groups by the hydrolases AtzB and AtzC, respectively. nih.gov These reactions culminate in the formation of cyanuric acid, a key intermediate. nih.govumn.edu The triazine ring of cyanuric acid is then cleaved by the enzyme AtzD (cyanuric acid amidohydrolase), and subsequent enzymes (AtzE, AtzF) complete the mineralization to carbon dioxide and ammonia. researchgate.net

The biodegradation of this compound would necessitate a different set of enzymes. The AtzA enzyme is specific to the C-Cl bond on the triazine ring and would not act on the C-C linked side chain of the target compound. Microbial degradation would likely be initiated by one of the following enzymatic actions:

Dehalogenase Activity: A dehalogenase enzyme could catalyze the removal of the chlorine atom from the side chain.

Oxidative Attack: Monooxygenase or dioxygenase enzymes could hydroxylate the alkyl side chain, potentially making it more susceptible to further degradation.

Following initial modification of the side chain, the ultimate breakdown of the highly stable triazine ring would likely proceed through an intermediate like cyanuric acid, which is a common metabolite in the degradation of many s-triazine compounds. mdpi.comoup.com

Table 3: Key Enzymes and Metabolites in the Biodegradation of Atrazine

| Enzyme (Gene) | Reaction Catalyzed | Substrate | Product |

|---|---|---|---|

| Atrazine chlorohydrolase (atzA) | Dechlorination | Atrazine | Hydroxyatrazine |

| Hydroxyatrazine ethylaminohydrolase (atzB) | Deamination (N-dealkylation) | Hydroxyatrazine | N-isopropylammelide |

| N-isopropylammelide isopropylaminohydrolase (atzC) | Deamination (N-dealkylation) | N-isopropylammelide | Cyanuric acid |

| Cyanuric acid amidohydrolase (atzD) | Ring Cleavage | Cyanuric acid | Biuret |

Note: This pathway is specific to atrazine and related amino-chloro-s-triazines. nih.gov

Role of Environmental Factors in Transformation Processes

The rates and pathways of degradation for s-triazine compounds are significantly influenced by various environmental factors.

pH: Soil and water pH is a master variable controlling chemical hydrolysis. As noted, the hydrolysis of chloro-s-triazines is generally accelerated under acidic (pH < 5) and alkaline (pH > 9) conditions. cambridge.orgnih.gov pH also profoundly affects microbial populations and their enzymatic activities, with most degrading bacteria favoring near-neutral pH conditions. mdpi.com

Temperature: Temperature affects the rates of all degradation processes. Higher temperatures generally increase the rate of chemical hydrolysis, photodegradation, and microbial metabolism, leading to shorter environmental persistence. ijoear.comnih.gov For example, the half-life of atrazine in soil can decrease by a factor of 3 to 4 as the temperature rises from 5°C to 35°C. ijoear.com

Soil Moisture: In soil environments, moisture content is crucial for both abiotic and biotic degradation. Water acts as a reagent in hydrolysis and as a solvent to make the compound bioavailable to microorganisms. Optimal moisture levels are essential for robust microbial activity, and degradation rates typically decrease in very dry or waterlogged (anaerobic) conditions. ijoear.com

Organic Matter: Soil organic matter can influence degradation by sorbing the triazine compound, which may reduce its availability for microbial uptake or leaching. However, organic matter can also enhance photodegradation by acting as a photosensitizer.

These general principles would apply to this compound, although the specific quantitative relationships between these factors and its degradation rates would need to be determined experimentally.

Table 4: Effect of Environmental Factors on Atrazine Half-Life in Soil

| Factor | Condition | Effect on Half-life |

|---|---|---|

| Temperature | Increase from 5°C to 35°C | Decreases (3-4 fold) |

| Soil Moisture | Increase from 5% to 20% | Decreases (3-4 fold) |

| pH | Acidic (pH 5.5) vs. Neutral (pH 7.5) | Decreases (faster degradation at lower pH) |

Source: Based on data for atrazine. cambridge.orgijoear.com

Advanced Analytical Methodologies for Research and Monitoring

Chromatographic Techniques

Chromatographic methods are fundamental in the analysis of s-triazine derivatives, providing essential data on their physicochemical properties and enabling their separation and determination in various samples. mdpi.com These techniques are widely used for analyzing triazine residues and their metabolites, which is critical for risk assessment. mdpi.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most common techniques for the analysis of triazine compounds due to their versatility and efficiency in separating components of a mixture. mdpi.com

For the analysis of chlorinated triazine derivatives, reversed-phase chromatography is typically employed. mdpi.com UPLC systems, such as the Agilent 1290 Infinity LC, equipped with a Diode Array Detector (DAD), have been successfully used for the chromatographic analysis of various 6-chloro-1,3,5-triazines. mdpi.com The separation is commonly achieved on octadecyl (C18) or phenyl columns, which interact with the analytes based on their hydrophobicity. mdpi.com

The mobile phase composition is a critical parameter that influences the retention and separation of triazine derivatives. mdpi.com Isocratic elution using binary solvent mixtures, such as methanol/water and acetonitrile/water, or even ternary mixtures like methanol/acetonitrile/water, allows for the fine-tuning of the separation process. mdpi.com The choice of organic modifier (methanol or acetonitrile) can affect the interaction between the analyte and the stationary phase; for instance, 2-methylpropyl substituents on a triazine ring may show stronger interactions with a C18 stationary phase when the mobile phase contains methanol. mdpi.com Purity of synthesized triazine derivatives can also be confirmed by HPLC, often using a C18 column with an acetonitrile/water mobile phase.

Interactive Table: Typical HPLC/UPLC Parameters for Triazine Analysis

| Parameter | Typical Specification | Rationale |

| System | HPLC or UPLC | UPLC offers higher resolution, speed, and sensitivity. |

| Column | Reversed-phase C18 or Phenyl | Effective for separating moderately nonpolar compounds like triazines. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures | Allows for adjustment of elution strength for optimal separation. mdpi.com |

| Elution Mode | Isocratic or Gradient | Isocratic is simpler, while gradient is used for complex mixtures with varying polarities. |

| Detector | Diode Array Detector (DAD) or UV-Vis | Provides spectral information for peak identification and purity assessment. |

| Flow Rate | 0.2 - 1.0 mL/min (UPLC) or 0.5 - 2.0 mL/min (HPLC) | Optimized for column dimensions and particle size. |

| Column Temp. | 25 - 40 °C | Controlled temperature ensures reproducible retention times. |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. While many triazine herbicides are analyzed by GC, the suitability for 2-(2-Chloropropan-2-yl)-1,3,5-triazine would depend on its thermal stability and volatility. For related applications, such as the analysis of potential impurities or precursors like 2-chloropropane (B107684), Head-Space Gas Chromatography (HS-GC) is a validated method. xisdxjxsu.asia A sensitive HS-GC method using a flame ionization detector (FID) has been developed for determining impurities such as chloromethane, chloroethane, and 2-chloropropane in pharmaceutical substances. xisdxjxsu.asia For triazine analysis specifically, GC is often coupled with a nitrogen-phosphorus detector (NPD) for selectivity or a mass spectrometer for definitive identification. google.com For instance, GC fitted with a sulfur-specific flame photometric detector has been used to measure hydrogen sulfide (B99878) content after its removal by triazine-based scavengers. google.com

Mass Spectrometry hyphenated techniques (LC-MS, GC-MS, Q-ToF-MS/MS) for Identification and Quantification

Hyphenating chromatographic techniques with mass spectrometry (MS) provides a powerful tool for both the identification and quantification of analytes.

GC-MS: For volatile compounds, GC-MS is the gold standard. The analysis of 2-chloropropane, a structural component of the target molecule, by GC-MS reveals characteristic fragmentation patterns. docbrown.infochemicalbook.com Electron impact (EI) ionization typically leads to the formation of a molecular ion peak, though it can sometimes be weak. For 2-chloropropane, two molecular ion peaks are observed at m/z 78 and 80, corresponding to the two main isotopes of chlorine (³⁵Cl and ³⁷Cl). docbrown.info The fragmentation is dominated by the cleavage of the C-Cl bond and rearrangements to form stable carbocations, with the base peak typically appearing at m/z 43, representing the isopropyl cation [CH(CH₃)₂]⁺. docbrown.infochemicalbook.com A similar fragmentation of the 2-chloropropan-2-yl group would be expected in the mass spectrum of the target triazine, providing a key diagnostic marker.

LC-MS: For less volatile or thermally labile triazines, LC-MS is preferred. Techniques like LC-ESI-QFT (Liquid Chromatography-Electrospray Ionization-Quadrupole-Fourier Transform) have been used to obtain high-resolution mass spectra of triazine derivatives, such as 2-Methyl-4-amino-6-methoxy-s-triazine. massbank.eu This allows for the determination of the exact mass and molecular formula. Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. This technique is invaluable for the unambiguous identification of compounds in complex matrices.

Interactive Table: Expected Mass Spectrometry Fragments for this compound

| Fragment Description | Proposed Structure | Expected m/z | Ionization Mode |

| Molecular Ion [M]⁺ | [C₆H₈ClN₃]⁺ | 157/159 | EI (GC-MS) |

| Protonated Molecule [M+H]⁺ | [C₆H₉ClN₃]⁺ | 158/160 | ESI (LC-MS) |

| Loss of Chlorine | [C₆H₈N₃]⁺ | 122 | EI / ESI-MS/MS |

| Isopropyl Cation | [C₃H₇]⁺ | 43 | EI (GC-MS) |

| Triazine Ring Fragment | [C₃H₂N₃]⁺ | 80 | EI / ESI-MS/MS |

Note: m/z values are based on the most abundant isotopes (¹²C, ¹H, ¹⁴N, ³⁵Cl/³⁷Cl). The presence of chlorine results in a characteristic M/M+2 isotopic pattern with a ~3:1 ratio.

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the detection of certain electroactive compounds. While specific methods for this compound are not widely reported, techniques developed for other triazines and pesticides demonstrate the potential of this approach.

For example, a sensor for 6-chloro-N,N-diethyl-1,3,5-triazine-2,4-diamine (CAT) was developed based on biomimetic recognition using a molecularly imprinted polymer. nih.gov This approach involves creating a polymer with specific recognition sites for the target molecule, which can then be used to generate an electrochemical signal upon binding. Similarly, electrochemical sensors have been developed for other pesticides, such as lindane, using electrodes modified with nanomaterials like α-MnO₂ nanostructures to catalyze the reduction of the target analyte, enabling its detection. mdpi.com The development of such a method for this compound would require the compound to have an electrochemically active functional group that can be oxidized or reduced within a practical potential window.

Development of Novel Sensor Technologies for Chemical Detection

Research into novel sensor technologies for chemical detection is an active area, particularly within academic studies. A promising approach for triazine derivatives is the use of molecularly imprinted polymers (MIPs) as artificial receptors.

A MIP-based sensor was successfully developed for the electrochemical determination of the triazine CAT. nih.gov The MIP was created by polymerizing a functional monomer (methacrylic acid) and a cross-linker around the target molecule (CAT), which acts as a template. nih.gov After removing the template, specific recognition cavities are left in the polymer matrix. When this MIP is integrated into an electrode, it can selectively rebind the target analyte from a sample, causing a measurable change in the electrochemical response (e.g., current or potential), thus allowing for its sensitive and selective detection. nih.gov This biomimetic sensor technology could be adapted for the selective monitoring of this compound in various environmental or industrial samples.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies

Currently, there are no specific, novel synthetic methodologies reported in the literature for 2-(2-Chloropropan-2-yl)-1,3,5-triazine. General methods for the synthesis of substituted 1,3,5-triazines often involve the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). mdpi.comnih.gov Green and efficient synthetic protocols, such as those employing sonochemical or microwave-assisted methods, have been developed for various triazine derivatives, but not specifically for the title compound. mdpi.comnih.gov Future research could focus on adapting these modern synthetic techniques to produce this compound, potentially offering advantages in terms of yield, purity, and environmental impact.

Advanced Mechanistic Studies

Without established synthetic routes, advanced mechanistic studies on the formation or reactivity of this compound are non-existent. The reactivity of the 1,3,5-triazine (B166579) ring is known to be influenced by its substituents. nih.gov Future mechanistic studies could investigate the electronic and steric effects of the 2-chloropropan-2-yl group on the triazine core. Understanding the reaction kinetics, intermediates, and transition states in its potential synthesis or subsequent reactions would be crucial for optimizing reaction conditions and exploring its chemical behavior.

Design of Next-Generation Analogues for Specific Chemical Functions

The design of next-generation analogues of this compound for specific chemical functions is an open field. The broader class of 1,3,5-triazine derivatives has been investigated for a wide range of applications, including as potential anticancer agents and in the development of functional materials. nih.govmdpi.comresearchgate.net The unique combination of the triazine ring and the 2-chloropropan-2-yl substituent could potentially lead to novel properties. Future research could involve the synthesis and screening of analogues where the chloro-propane group is modified, or other positions on the triazine ring are functionalized, to tailor the molecule for specific applications.

Interdisciplinary Research with Related Fields (e.g., supramolecular chemistry, computational design)

The potential for interdisciplinary research involving this compound is yet to be explored. The 1,3,5-triazine scaffold is a known building block in supramolecular chemistry, utilized in the construction of oligomers and other complex architectures. nih.govrsc.org The specific stereoelectronic properties of the 2-chloropropan-2-yl substituent might influence self-assembly processes or host-guest interactions.

Furthermore, computational design could play a pivotal role in predicting the properties and potential applications of this compound and its analogues. researchgate.net Density Functional Theory (DFT) calculations and other computational methods could be employed to study its electronic structure, reactivity, and potential interactions with biological targets or other molecules, thereby guiding future experimental work.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 2-(2-Chloropropan-2-yl)-1,3,5-triazine derivatives, and how do reaction parameters affect yield?

- Methodological Answer : Nucleophilic substitution reactions under mild alkaline conditions (e.g., using DABCO as a catalyst) are effective for introducing functional groups at the triazine core. For example, substituting the chlorine atom with amino acid residues (e.g., Ala-Ala-OMe) achieves yields >95% when using stoichiometric equivalents of reactants at room temperature . Solvent choice (e.g., toluene for solubility) and purification via column chromatography are critical for maintaining purity (>99%) .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing triazine derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves substitution patterns on the triazine ring, while High-Performance Liquid Chromatography (HPLC) monitors reaction progress and purity. Mass spectrometry (MS) confirms molecular weights, as seen in derivatives like 2-chloro-4-methoxy-6-(NH-Ala-Ala-OMe)-1,3,5-triazine ([M + H]+ = 430.9118) . X-ray crystallography (as in ) provides definitive structural validation for novel analogs .

Q. How do physicochemical properties (e.g., solubility, melting point) influence the application of triazine compounds in drug delivery?

- Methodological Answer : Solubility in organic solvents (e.g., toluene) and melting points (138–140°C for 2-chloro-4,6-diphenyl-1,3,5-triazine) dictate formulation strategies. Lipophilic derivatives are prioritized for cellular uptake in anticancer studies, while hydrophilic modifications enhance compatibility in polymeric matrices .

Advanced Research Questions

Q. How can researchers resolve contradictions between antimicrobial efficacy and material properties in triazine-containing polymers?

- Methodological Answer : highlights that high triazine concentrations in dental adhesives reduce wettability, impairing adhesion. To mitigate this, iterative testing of low-dose triazine derivatives (1–5 wt%) with copolymerizable groups (e.g., methacrylate) balances antibacterial activity (e.g., against Streptococcus mutans) with mechanical strength. Surface energy analysis and biofilm inhibition assays are used to optimize formulations .

Q. What computational strategies predict the reactivity of triazine derivatives in nucleophilic substitutions for targeted drug design?

- Methodological Answer : Density Functional Theory (DFT) calculations model charge distribution on the triazine ring, identifying reactive sites (e.g., C-2 chlorine as the primary electrophilic center). Molecular docking studies further guide functionalization, such as adding piperazine groups to enhance binding to cancer cell receptors (e.g., HT-29 colon cancer cells) .

Q. What in vitro models validate the cellular efficacy of triazine derivatives in anticancer research?

- Methodological Answer : Derivatives like 2-[4-(2-chloroethyl)piperazin-1-yl]-4-methoxy-6-(NH-Trp(Boc)-Ala-OMe)-1,3,5-triazine are tested in DLD-1 and HT-29 cell lines using viability assays (e.g., MTT). Mechanistic studies include flow cytometry to assess apoptosis induction and Western blotting to quantify pathway-specific protein expression (e.g., caspase-3 activation) .

Q. How are triazine-based UV absorbers engineered to improve stability in coatings?

- Methodological Answer : Substituent engineering, such as introducing diphenyl groups (e.g., 2-(2-hydroxyphenyl)-4,6-diphenyl-1,3,5-triazine), enhances UV absorption via extended conjugation. Accelerated weathering tests and UV-Vis spectroscopy quantify photostability, while computational modeling optimizes π-π stacking for durability in polymer matrices .

Data Analysis & Experimental Design

Q. How should researchers analyze conflicting data on triazine derivative toxicity across cell lines?

- Methodological Answer : Dose-response curves and IC₅₀ comparisons across multiple cell lines (e.g., cancerous vs. non-cancerous) identify selective toxicity. Redox assays (e.g., ROS detection) and transcriptomic profiling clarify mechanistic disparities. Meta-analysis of existing datasets (e.g., PubChem BioAssay) contextualizes findings .

Q. What experimental designs optimize triazine derivatives for dual-function materials (e.g., antimicrobial + adhesive)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.